Mannostatin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

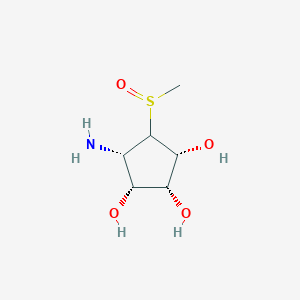

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol is a chiral compound with a unique structure that includes an amino group, a methylsulfinyl group, and three hydroxyl groups attached to a cyclopentane ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of sodium azide in dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

化学反应分析

Oxidation Reactions

Mannostatin B’s methylsulfinyl group originates from the oxidation of its precursor, mannostatin A (which contains a methylthio group). This transformation is critical for enhancing α-mannosidase inhibition:

| Reaction Type | Reagents/Conditions | Product | Biological Impact (K<sub>i</sub>) |

|---|---|---|---|

| Sulfur oxidation | H<sub>2</sub>O<sub>2</sub>, pH 7.0 | Methylthio → methylsulfinyl | K<sub>i</sub> = 4.8 × 10<sup>−8</sup> M |

This oxidation increases polarity and strengthens hydrogen-bonding interactions with the enzyme’s active site, particularly with Arg876’s backbone carbonyl .

Substitution Reactions

The amino group at C-4 and hydroxyl groups at C-1, C-2, and C-3 participate in selective substitutions:

Amino Group Modifications

- Benzylation : Treatment with benzyl bromide (Ag<sub>2</sub>O/THF) replaces the amino proton with a benzyl group, enhancing lipophilicity .

- Acetylation : Acetic anhydride in pyridine acetylates hydroxyls, facilitating structural characterization .

Hydroxyl Group Reactions

- Methylation : CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> selectively methylates hydroxyls, altering hydrogen-bonding capacity .

- Silylation : tert-Butyldimethylsilyl chloride (TBDMSCl) protects hydroxyls during multi-step syntheses .

Ring-Opening and Degradation

Under strong acidic or basic conditions, the cyclopentane ring undergoes cleavage:

| Condition | Products | Analytical Method |

|---|---|---|

| 6 M HCl, reflux | Linear sulfoxide derivatives | <sup>1</sup>H/<sup>13</sup>C NMR |

| 1 M NaOH, 80°C | Open-chain amino polyols | Mass spectrometry |

These reactions are critical for probing structural stability and metabolic pathways .

Synthetic Derivatives and SAR Studies

Key derivatives and their inhibitory effects on α-mannosidase:

The thiomethyl group and C-5 substituent orientation are critical for potency, as shown by X-ray crystallography of dGMII complexes .

Coordination Chemistry

This compound’s 2,3-cis-diol forms stable complexes with Zn<sup>2+</sup> in α-mannosidase’s active site, mimicking the mannosyl intermediate’s coordination geometry . This interaction is pH-dependent, with optimal binding at pH 6.5–7.5 .

Key Research Findings

科学研究应用

Biochemical Research

Inhibition of Alpha-D-Mannosidase

Mannostatin B has been identified as a potent competitive inhibitor of alpha-D-mannosidase, with an inhibition constant (Ki) of approximately 4.8×10−8M . This property makes it a valuable tool in studying glycoprotein processing and related metabolic pathways.

Table 1: Inhibition Constants of Mannostatins

| Compound | Inhibition Constant (Ki) (M) |

|---|---|

| Mannostatin A | 4.8×10−8 |

| This compound | 4.8×10−8 |

Cancer Research

Tumor Cell Invasion Studies

this compound's inhibition of alpha-D-mannosidase has been linked to reduced tumor cell invasion in vitro. In studies using the Boyden chamber assay, treatment with mannostatin A (and by extension, its analogs like this compound) resulted in decreased metastatic activity in murine models . This suggests that this compound may play a role in developing anti-metastatic therapies.

Synthetic Biology

Synthesis from Myo-Inositol

this compound can be synthesized from myo-inositol, allowing for controlled production of this compound for research purposes . This synthetic pathway is crucial for obtaining sufficient quantities for experimental use, especially in high-throughput screening assays.

Potential Therapeutic Applications

Feedback Inhibition Mechanisms

Recent studies have explored the potential of this compound in feedback inhibition mechanisms involving lytic enzymes. Such mechanisms could lead to novel therapeutic strategies targeting specific metabolic pathways in diseases characterized by aberrant glycosylation .

Case Study 2: Glycoprotein Processing

Research into the molecular basis of Golgi α-mannosidase II inhibition by mannostatins revealed critical interactions that could inform drug development targeting glycoprotein processing disorders . The insights gained from these studies underscore the relevance of this compound in understanding cellular glycosylation patterns.

作用机制

The mechanism of action of (1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol involves its interaction with specific molecular targets. For example, it can inhibit alpha-mannosidase, an enzyme involved in glycoprotein processing . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds.

相似化合物的比较

Similar Compounds

(1R,2R,3R,4S,5R)-4-(Benzylamino)-5-(methylthio)cyclopentane-1,2,3-triol: This compound has a benzylamino group instead of an amino group and a methylthio group instead of a methylsulfinyl group.

Mannostatin A: A related compound with potent antimicrobial properties.

Uniqueness

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol is unique due to its specific combination of functional groups and stereochemistry

生物活性

Mannostatin B is a notable compound derived from the soil microorganism Streptoverticillium verticillus var. quintum, recognized primarily for its potent inhibitory effects on α-mannosidases. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H13NO4S and is classified as a competitive inhibitor of α-D-mannosidase. The compound is structurally related to Mannostatin A, sharing similar functional groups that contribute to its biological activity.

This compound operates through competitive inhibition, where it binds to the active site of α-mannosidase, preventing substrate access. This inhibition affects glycoprotein processing within the Golgi apparatus, leading to an accumulation of specific oligosaccharides. The inhibition constant (Ki) for this compound has been reported at 4.8×10−8M, indicating a high affinity for the enzyme .

Inhibition of Glycosidases

This compound has been shown to inhibit various α-mannosidases, which play crucial roles in glycoprotein maturation. This inhibition can lead to significant alterations in cellular glycosylation patterns, impacting protein function and stability.

- In vitro Studies : Research demonstrated that this compound effectively inhibited α-mannosidase activity in cultured cells, leading to altered glycoprotein profiles. For example, in studies involving MDCK cells (Madin-Darby Canine Kidney cells), this compound treatment resulted in the accumulation of hybrid-type protein-linked oligosaccharides due to inhibited processing by Golgi α-mannosidase II .

Case Studies

- Influenza Virus Processing : In a study examining viral hemagglutinin processing, this compound was found to block the maturation of influenza virus proteins in MDCK cells, highlighting its potential as an antiviral agent by disrupting glycoprotein synthesis .

- Cancer Cell Studies : this compound has also been evaluated for its effects on cancer cell lines. In experiments with B16/F10 melanoma cells, treatment with this compound resulted in significant inhibition of cell proliferation and altered glycosylation patterns, suggesting potential applications in cancer therapeutics .

Table 1: Comparison of Inhibitory Potency

| Compound | Molecular Formula | Ki (M) | Source |

|---|---|---|---|

| Mannostatin A | C6H13NO3S | 4.8 x 10^-8 | Streptoverticillium |

| This compound | C6H13NO4S | 4.8 x 10^-8 | Streptoverticillium |

| Swainsonine | C6H11NO4 | 5 x 10^-7 | Various studies |

Structural Insights

Recent structural studies have provided insights into how this compound interacts with its target enzymes. X-ray crystallography studies reveal that the binding interactions are facilitated by specific functional groups within the compound that mimic substrate conformations, enhancing its inhibitory efficacy .

属性

IUPAC Name |

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfinylcyclopentane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-12(11)6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+,12?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKRRRXLLAUHQ-MBVGPLCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1C(C(C(C1O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。